1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a synthetic small molecule characterized by a piperidin-4-yl core substituted with a 2-bromo-5-methoxybenzoyl group at the 1-position and a cyclopropyl moiety at the 3-position of the imidazolidine-2,4-dione ring. The cyclopropyl group is hypothesized to confer metabolic stability by resisting oxidative degradation.
Properties
IUPAC Name |
1-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-27-14-4-5-16(20)15(10-14)18(25)21-8-6-12(7-9-21)22-11-17(24)23(19(22)26)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMORAVKDWVUQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C20H22BrN3O3
- Molecular Weight : 432.318 g/mol
- CAS Number : 496807-85-3
- Structure : The compound features a piperidine ring substituted with a bromo and methoxy group, along with an imidazolidine dione moiety.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor effects. For instance, derivatives with structural similarities have demonstrated the ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Prostaglandin E₂ (PGE₂) : Similar compounds have been shown to modulate PGE₂ levels, which play a crucial role in inflammation and cancer progression .
- Wnt Signaling Pathway Modulation : By influencing the Wnt signaling pathway, these compounds can enhance hematopoietic stem cell (HSC) development, potentially aiding in tissue regeneration and repair .
Study 1: Wound Healing and Stem Cell Induction
A study evaluated the effects of a related compound on wound healing in vitro. The compound significantly increased PGE₂ levels in A549 cells, enhancing wound healing capabilities without promoting scar formation. Additionally, it upregulated SCL expression, a transcription factor essential for HSC development .
Study 2: Anticancer Potential
In another investigation, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Limitations
While direct comparative pharmacological data are scarce, structural analysis suggests divergent therapeutic profiles. The main compound’s bromine and methoxy groups may favor targets requiring halogen bonding or moderate polarity, such as kinases.
Q & A
Q. Basic
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~490–500 Da) .
Q. Advanced
- X-ray crystallography : Resolve conformational preferences of the piperidine and imidazolidinedione rings, especially torsional angles affecting bioactivity .
- Dynamic NMR : Study ring-flipping dynamics of the piperidine moiety in solution .
What in vitro assays are suitable for preliminary bioactivity screening?
Q. Basic
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Kinase inhibition : ELISA-based assays targeting kinases like EGFR or VEGFR2, given structural similarity to known inhibitors .
Q. Advanced
- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization in cancer cell lines .
- Target engagement : SPR (Surface Plasmon Resonance) to measure binding affinity to purified proteins (e.g., HDACs or PARPs) .
How can computational methods aid in understanding its reactivity and bioactivity?
Q. Advanced
- Reaction path prediction : Quantum mechanics (QM) calculations (e.g., Gaussian) model transition states for key steps like cyclopropane ring formation .
- Molecular docking : AutoDock Vina or Glide predicts interactions with biological targets (e.g., docking into the ATP-binding pocket of kinases) .
- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., logP ~3.5, moderate BBB permeability) .
How to address contradictions between computational predictions and experimental bioactivity data?
Q. Advanced
- Validate force fields : Re-parameterize AMBER or CHARMM force fields using experimental crystallographic data to improve docking accuracy .
- Solvent effects : Re-run simulations with explicit solvent models (TIP3P water) to account for hydrophobic interactions missed in vacuum .
- Proteomics : Use CRISPR-Cas9 knockouts to confirm target specificity if off-target effects are suspected .
What strategies optimize reaction yields for large-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous processing improves heat/mass transfer in exothermic steps (e.g., acylation) .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura coupling, reducing metal leaching .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with ethyl or phenyl) to assess steric effects .
- Pharmacophore mapping : Overlay active/inactive analogs using MOE or Schrödinger to identify critical hydrogen bond acceptors (e.g., imidazolidinedione carbonyls) .
- 3D-QSAR : CoMFA or CoMSIA models correlate structural features with bioactivity .
What analytical methods ensure purity and stability during storage?
Q. Basic
- HPLC : Reverse-phase C18 column (ACN/water gradient) detects impurities (>98% purity threshold) .
- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) monitors hydrolysis of the imidazolidinedione ring .
Q. Advanced
- LC-MS/MS : Quantify degradation products (e.g., ring-opened urea derivatives) .
- Solid-state NMR : Assess crystallinity changes during storage that impact solubility .
How to resolve synthetic challenges in cyclopropane ring formation?
Q. Advanced
- Ring-strain minimization : Use Simmons-Smith conditions (Zn/Cu couple, CH₂I₂) for stereocontrolled cyclopropanation .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining yield (~85%) .
What mechanistic studies elucidate its mode of action in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
